2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. One common method involves the condensation of 4-chloroaniline with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoxazinone derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one: Lacks the dimethyl substituents, which may affect its chemical properties and biological activities.
6,8-dimethyl-4H-3,1-benzoxazin-4-one:
2-(4-bromophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological properties.
Uniqueness
The presence of both 4-chlorophenyl and dimethyl substituents in 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one makes it unique compared to its analogs. These substituents can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLWGZEOMJCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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